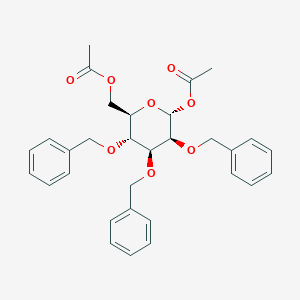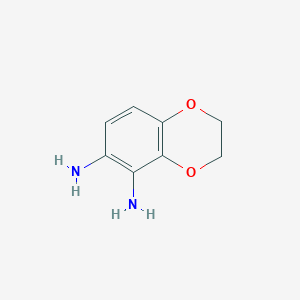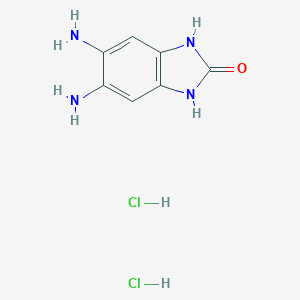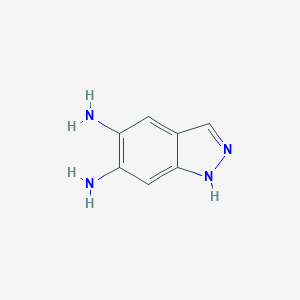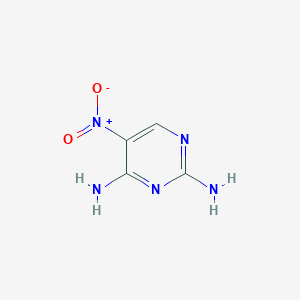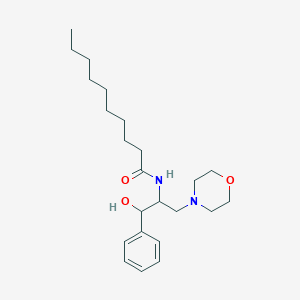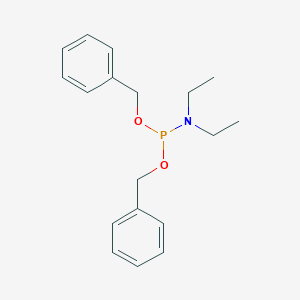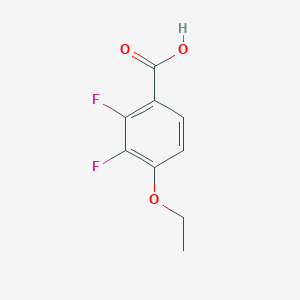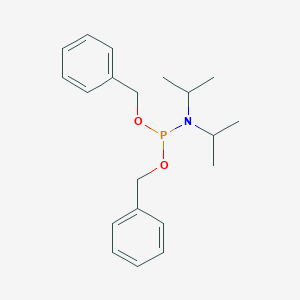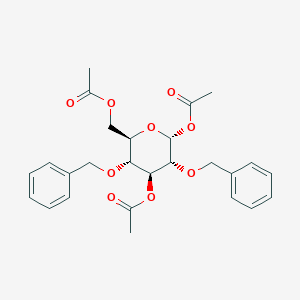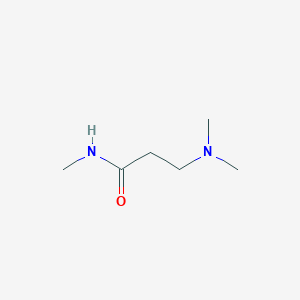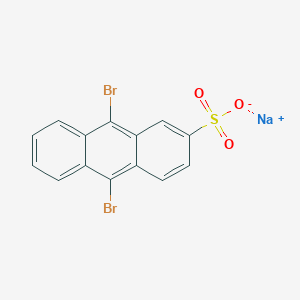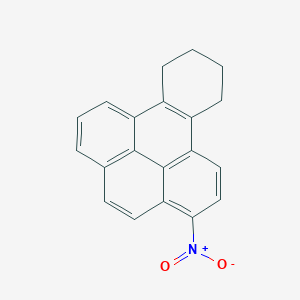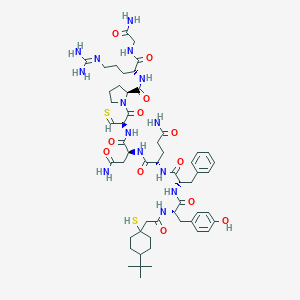
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, also known as antidiuretic hormone (ADH), is a peptide hormone that regulates water balance in the body. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
Argipressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It also acts on blood vessels to increase blood pressure. The mechanism of action of argipressin involves binding to specific receptors in the kidneys and blood vessels, which activates a signaling pathway that leads to the desired physiological effects.
Effets Biochimiques Et Physiologiques
Argipressin has a number of biochemical and physiological effects, including the regulation of water balance, blood pressure, and stress response. It also plays a role in social behavior and memory. Argipressin has been shown to increase the release of cortisol, a stress hormone, and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Avantages Et Limitations Des Expériences En Laboratoire
Argipressin has several advantages for use in lab experiments, including its ability to regulate water balance and blood pressure, and its role in social behavior and memory. However, there are also limitations to its use, including the complexity of its synthesis, the need for specialized expertise in peptide chemistry, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on argipressin, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Argipressin has been studied for its potential use in the treatment of disorders such as diabetes insipidus, septic shock, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action of argipressin and its potential applications in medicine.
Méthodes De Synthèse
Argipressin can be synthesized using solid-phase peptide synthesis or liquid-phase peptide synthesis. The former method involves the stepwise assembly of amino acids on a solid support, while the latter method involves the use of solution-phase chemistry. The synthesis of argipressin is complex and requires expertise in peptide chemistry.
Applications De Recherche Scientifique
Argipressin has been used in a variety of scientific research applications, including studies on water balance, blood pressure regulation, and stress response. It has also been used in studies on social behavior and memory. Argipressin has been shown to play a role in the regulation of social behavior in animals, including aggression, pair bonding, and maternal behavior.
Propriétés
Numéro CAS |
119617-72-0 |
|---|---|
Nom du produit |
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- |
Formule moléculaire |
C55H80N14O12S2 |
Poids moléculaire |
1193.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
Clé InChI |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
SMILES isomérique |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Autres numéros CAS |
119617-72-0 |
Séquence |
YFQNXPRG |
Synonymes |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



